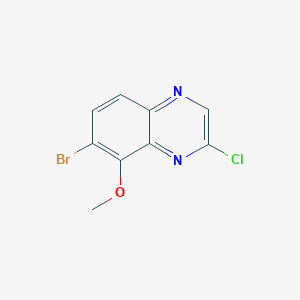
7-Bromo-2-chloro-8-methoxyquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Bromo-2-chloro-8-methoxyquinoxaline is a chemical compound with the molecular formula C9H6BrClN2O . It has a molecular weight of 273.52 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrClN2O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3 . This indicates the presence of a bromine atom at the 7th position, a chlorine atom at the 2nd position, and a methoxy group at the 8th position of the quinoxaline ring.Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of 2-Anilino-Quinoxalines : 7-Chloro derivatives of quinoxaline have been used in the synthesis of 2-anilino-quinoxalines, showcasing their utility in producing complex organic compounds (Ahmad et al., 1965).
- Conversion to Chloro Compounds : Quinoxaline derivatives like 7-bromo-8-hydroxyquinoline have been converted into chloro compounds, indicating their potential in synthetic chemistry (Mongin et al., 1996).
- Formation of Diquinoxalino Derivatives : The reaction of halogenoquinoxalines with thiourea results in the formation of diquinoxalino derivatives, demonstrating another facet of their chemical reactivity (Ammar et al., 1988).
Medicinal Chemistry Applications
- Anti-tubercular Agents : Quinoxaline derivatives have been synthesized and evaluated for their anti-tubercular activity, showing their potential in drug development (Srinivasarao et al., 2020).
- Antimalarial Activity : Compounds like N4-substituted 7-bromo-1,5-naphthyridin-4-amines, derived from quinoxaline structures, have shown significant antimalarial activity, highlighting their medicinal importance (Barlin & Tan, 1985).
Advanced Material Science
- Formation of Dinuclear Complexes : The synthesis of ethylene-linked catechol/8-hydroxyquinoline derivatives and their complexation with metals like gallium demonstrates the use of quinoxaline derivatives in material science (Albrecht et al., 2000).
properties
IUPAC Name |
7-bromo-2-chloro-8-methoxyquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIATUHOVOQEBLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=NC=C(N=C21)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

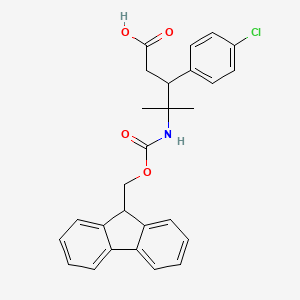
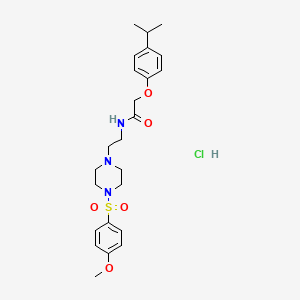
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2416483.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)
![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)
![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)

![5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2416489.png)
![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)
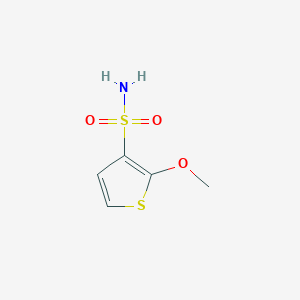

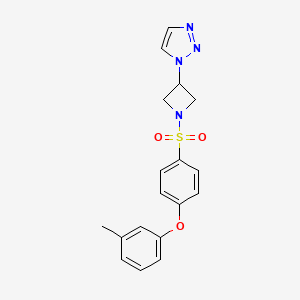

![[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid](/img/structure/B2416499.png)